molecular formula C16H16N2O3 B5663765 5-(3,5-dimethyl-1-benzofuran-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-(3,5-dimethyl-1-benzofuran-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5663765
M. Wt: 284.31 g/mol
InChI Key: PLUHPDUFDGJARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of analogs of the target compound involves various methods, including the use of density functional theory (DFT) calculations and experimental approaches for structural characterization. For example, the synthesis and characterization of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1,3,4]oxadiazole-2-thione (5MBOT) have been reported, highlighting the use of FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV spectral studies alongside DFT calculations (Hiremath et al., 2018). Additionally, methods for the rapid and green synthesis of novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids have been developed, demonstrating efficient synthetic pathways (Anterbedy et al., 2021).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of compounds similar to the target molecule have been extensively studied. Investigations into the reactivity, optoelectronic properties, and drug likeness through combined computational and experimental approaches provide insights into their structural attributes and potential applications (Hiremath et al., 2018).

Chemical Reactions and Properties

Research on the target compound and its analogs includes studies on their reactivity and interaction with other molecules. For instance, studies on the synthesis and antimicrobial activities of tetrakis (1,2,4-triazole/1,3,4-oxadiazole/1,3,4-thiadiazole) compounds reveal information about their chemical behavior and potential for application in medical fields (Ayyash, 2020).

Physical Properties Analysis

The physical properties of these compounds, such as stability, solubility, and melting points, are critical for their application in various domains. The stability and interaction with water molecules of 5MBOT, for example, have been explored through molecular dynamics (MD) simulations, providing valuable information on its physical behavior (Hiremath et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, electron distribution, and bond formation capabilities, are essential for understanding the applications of these compounds. The study of 5MBOT's optoelectronic properties through DFT calculations and MD simulations showcases the compound's potential in organic electronics and its sensitivity towards autoxidation mechanisms (Hiremath et al., 2018).

properties

IUPAC Name

5-(3,5-dimethyl-1-benzofuran-2-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-9-3-4-13-12(7-9)10(2)14(20-13)16-17-15(18-21-16)11-5-6-19-8-11/h3-4,7,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUHPDUFDGJARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.